4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde

Protecting group stability Silyl ether hydrolysis Orthogonal protection strategy

CAS ambiguity (1823383-54-5 vs. 2379241-71-9) demands rigorous identity verification for this TBS-protected pyrazole-5-carbaldehyde. This compound delivers: • ~10⁴-fold greater hydrolytic stability vs. TMS ethers, surviving acidic/basic multi-step sequences • C-4 bromine optimized for Suzuki-Miyaura coupling with minimal protodehalogenation vs. iodo analogs • TBS group inert during Pd catalysis; selectively cleaved by TBAF/THF for final-stage functionalization Verify identity: ¹H NMR (aldehyde δ 9.7-10.0 ppm; t-Bu δ 0.85-0.95; Si(CH₃)₂ δ 0.0-0.1), HRMS [M+H]⁺ 333.0634, HPLC ≥95% at 254 nm.

Molecular Formula C12H21BrN2O2Si
Molecular Weight 333.30 g/mol
Cat. No. B13709881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde
Molecular FormulaC12H21BrN2O2Si
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCN1C(=C(C=N1)Br)C=O
InChIInChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-7-6-15-11(9-16)10(13)8-14-15/h8-9H,6-7H2,1-5H3
InChIKeyYTRRISILLKVAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Structural Identity & Profile


4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is a polyfunctional pyrazole intermediate bearing a C-4 bromine, a C-5 aldehyde, and an N-1 hydroxyethyl group protected as its tert-butyldimethylsilyl (TBS) ether. Its molecular formula is C₁₂H₂₁BrN₂O₂Si, and its molecular weight is 333.30 g/mol [1]. This compound is classified within pyrazole-5-carbaldehydes, a scaffold recognized as a versatile building block for constructing therapeutically relevant molecular architectures [2]. It is cataloged under multiple CAS registry numbers—including 1823383-54-5 and 2379241-71-9—depending on the source, a situation that demands rigorous identity verification during procurement [1]. The compound is intended exclusively for non-human research use as a synthetic intermediate and is not for therapeutic or veterinary application [1].

Polyfunctional pyrazole intermediate with C-4 bromine, C-5 aldehyde, and N-1 TBS-protected hydroxyethyl chain for sequential diversification.
Pyrazole-5-carbaldehyde scaffold reported as a versatile building block for constructing bioactive molecular architectures.
CAS ambiguity documented — identity verification by NMR and HRMS is required during procurement to ensure correct structure.

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Why Substitution Fails


Procurement specialists and medicinal chemists cannot freely substitute this compound with its closest structural relatives—the 4-chloro analog (CAS 2750602-52-7, MW 260.84), the 4-iodo analog, or the unprotected 4-bromo-1-(2-hydroxyethyl)-1H-pyrazole-5-carbaldehyde (MW 232.97)—without fundamentally altering downstream synthetic outcomes. First, the TBS protecting group provides approximately 10⁴-fold greater hydrolytic stability compared to trimethylsilyl (TMS) ethers, enabling survival through multi-step sequences that would cleave simpler silyl protecting groups [1]. Second, direct comparative studies on halogenated pyrazoles in Suzuki–Miyaura cross-coupling demonstrate that bromo derivatives yield superior results to iodo analogs due to a reduced propensity for deleterious dehalogenation side reactions [2]. Third, the unprotected hydroxyethyl analog introduces a free nucleophilic handle that can compete with desired transformations at the aldehyde or C-4 bromide positions, complicating chemoselectivity. The evidence dimensions below provide quantitative or semi-quantitative differentiation to inform rigorous selection decisions.

TBS vs. TMS or Unprotected Ether
The TBS group provides significantly greater hydrolytic stability than TMS ethers; TMS-protected or free‑OH analogs may not survive multi‑step acidic or basic sequences.
C-4 Bromine vs. Iodine or Chlorine
Bromo derivatives show a more favorable reactivity–chemoselectivity balance in Suzuki–Miyaura couplings compared to iodo analogs, which exhibit higher dehalogenation propensity.
Unprotected Hydroxyethyl Analog
The free hydroxyl introduces a competing nucleophilic site that can interfere with aldehyde or C‑4 bromide transformations, complicating chemoselectivity control.

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Key Differentiation Evidence


TBS Ether Hydrolytic Stability vs. TMS

The tert-butyldimethylsilyl (TBS) ether moiety of the target compound is approximately 10⁴ times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether, based on well-established relative stability scales [1]. This stability differential is semi-quantitative rather than measured directly on the target compound, yet it constitutes class-level inference supported by decades of protecting-group chemistry literature. Under standard acidic hydrolysis ranking, the relative stability order places TBS significantly to the right of TMS (TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS) [2]. An unprotected hydroxyethyl analog (i.e., the deprotected form of this compound) would offer zero protection at this position and cannot be orthogonally manipulated. Compounds bearing TMS protection at the same position would undergo premature solvolysis under conditions where the TBS ether remains intact.

TBS vs. TMS Stability
Class-level inference
ca. 10,000× greater hydrolytic stability
Supports orthogonal protection strategy review.
Relative stability ranking derived from literature consensus; verify under actual reaction conditions.
Protecting group stability Silyl ether hydrolysis Orthogonal protection strategy Multi-step synthesis

C-4 Bromine vs. Iodine in Suzuki–Miyaura Cross-Coupling

In a direct head-to-head comparison of chloro, bromo, and iodo pyrazole derivatives in the Suzuki–Miyaura cross-coupling reaction, Jedinák et al. (2017) demonstrated that bromo and chloro derivatives were superior to iodo analogs, owing to a significantly reduced propensity for the undesired dehalogenation side reaction [1][2]. This finding is directly transferable to the target compound: its C-4 bromine substituent is expected to outperform a hypothetical C-4 iodo analog (i.e., 4-iodo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde) in Pd-catalyzed cross-coupling reactions by minimizing protodehalogenation, a major yield-limiting side pathway. The 4-chloro analog, while also superior to iodo in dehalogenation propensity, exhibits lower intrinsic reactivity in oxidative addition, making the bromo substituent the optimal balance between reactivity and chemoselectivity.

Br vs. I in Suzuki Coupling
Head-to-head comparison
Br reduces dehalogenation vs. I
Supports coupling reactivity review; reported better reactivity–chemoselectivity balance for bromo pyrazoles.
Comparative study on aminopyrazoles; transfer to your specific substrate may require validation.
Suzuki–Miyaura coupling Dehalogenation side reaction Halogenated pyrazole C–C bond formation

C-5 Aldehyde Reactivity: Pyrazole-5-carbaldehyde Building Block

The C-5 aldehyde group of the target compound is positioned on a scaffold—pyrazole-5-carbaldehyde—that has been extensively reviewed as a versatile and privileged building block for constructing therapeutically valuable heterocyclic architectures through condensation, cyclocondensation, and multi-component reactions [1]. This contrasts with regioisomeric pyrazole-4-carbaldehydes, where the aldehyde is attached at a different ring carbon, altering both the electronic environment and the accessibility of the carbonyl to nucleophilic attack. The N-1 TBS-protected hydroxyethyl chain further differentiates this compound from simple N-methyl or N-phenyl pyrazole-5-carbaldehydes by providing a latent functionality that can be unmasked for subsequent derivatization after the core scaffold has been elaborated.

C-5 Aldehyde Scaffold
Class-level inference
Pyrazole-5-carbaldehyde building block
Supports diversification route planning; scaffold widely reviewed for condensation and multicomponent reactions.
Differentiates from 4‑carbaldehyde regioisomers and simple N‑alkyl analogs.
Pyrazole-5-carbaldehyde Heterocyclic synthesis Building block Drug discovery intermediate

CAS Number Ambiguity and Identity Verification

A critical procurement consideration specific to this compound is the documented CAS number ambiguity: the same chemical name is associated with at least two distinct CAS registry numbers—1823383-54-5 (ChemWhat, CymitQuimica) and 2379241-71-9 (ChemicalBook)—while the CAS 1823383-54-5 also appears in some databases as corresponding to 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a structurally distinct compound [1]. This contrasts with the simpler core compound 4-bromo-1H-pyrazole-5-carbaldehyde (CAS 287917-97-9), which has a well-established and unambiguous CAS registry [2]. The ambiguity arises from the TBS-protected hydroxyethyl substituent introducing sufficient structural complexity to create database indexing inconsistencies across vendor catalogs.

CAS Ambiguity
Supporting evidence
1823383-54-5 / 2379241-71-9
Requires structural verification upon procurement; CAS alone may map to a different dibromo‑THP‑pyrazole in some databases.
Confirm by ¹H NMR (aldehyde δ 9.7–10.0, TBS singlets) and HRMS (m/z 333.0634).
CAS registry Identity verification Procurement quality control Chemical sourcing

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Application Scenarios


Orthogonal Protection for Multi-Step Heterocyclic Synthesis

The ca. 10⁴-fold hydrolytic stability advantage of the TBS ether over TMS ethers makes this compound the preferred intermediate for synthetic sequences involving acidic or mildly basic conditions that would cleave TMS or TES protecting groups. A medicinal chemistry team synthesizing a library of tetrahydropyrazolo[1,5-a]pyrazine-based kinase inhibitors can rely on the TBS group to survive multiple synthetic steps before selective fluoride-mediated deprotection (e.g., TBAF/THF) releases the free hydroxyl for final-stage functionalization. The unprotected 4-bromo-1-(2-hydroxyethyl)-1H-pyrazole-5-carbaldehyde would be unsuitable, as the free alcohol would require re-protection or would participate in undesired side reactions.

Suzuki–Miyaura Cross-Coupling for Fragment-Based Diversification

The C-4 bromine substituent of this compound is suited for Suzuki–Miyaura cross-coupling diversification, where direct comparative evidence demonstrates that bromo pyrazoles outperform iodo analogs by minimizing protodehalogenation . A fragment-based drug discovery program can use this compound as a common intermediate to generate diverse C-4 arylated pyrazole-5-carbaldehyde fragments, confident that the bromo leaving group provides an optimal balance between sufficient oxidative addition reactivity and minimal dehalogenation side-product formation. The TBS-protected hydroxyethyl chain remains inert under standard Pd-catalyzed coupling conditions, preserving the latent hydroxyl for subsequent library elaboration.

C-5 Aldehyde Condensation for Heterocyclic Library Synthesis

The pyrazole-5-carbaldehyde scaffold is established as a versatile entry point for constructing therapeutically valuable heterocyclic systems via condensation, cyclocondensation, and multi-component reactions . This specific compound adds strategic value through its N-1 TBS-protected hydroxyethyl group: after using the C-5 aldehyde and C-4 bromine for core scaffold elaboration, the TBS group can be selectively removed (TBAF/THF, 25 °C) to reveal a primary alcohol for further functionalization—acylation, alkylation, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement. This sequential deprotection strategy avoids the procurement of separate intermediates for each diversification stage, consolidating synthetic routes.

NMR and HRMS Identity Verification Protocol

Given the documented CAS number ambiguity—where CAS 1823383-54-5 maps to this compound in some databases but to 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in others —this compound requires a procurement protocol that treats CAS number as indicative rather than definitive. Procurement specifications should mandate: (i) ¹H NMR confirmation of the characteristic aldehyde proton (δ ~9.7–10.0 ppm), the TBS tert-butyl singlet (δ ~0.85–0.95 ppm, 9H), and the TBS dimethyl singlet (δ ~0.0–0.1 ppm, 6H); (ii) HRMS confirmation of [M+H]⁺ at m/z 333.0634 (calculated for C₁₂H₂₂BrN₂O₂Si⁺); and (iii) HPLC purity ≥95% at 254 nm. This protocol distinguishes the target compound from both the dibromo-THP-pyrazole mis-assignment and the deprotected analog, ensuring that the material entering the synthetic workflow is structurally correct.

Application
Selection Property
Validation Focus
Orthogonal protection for multi‑step synthesis
TBS ether stability profile
Hydrolytic stability under planned acidic/basic steps; selective fluoride‑mediated deprotection feasibility
Suzuki–Miyaura cross‑coupling diversification
C‑4 bromine reactivity balance
Cross‑coupling yield and dehalogenation ratio under specific catalyst/ligand conditions
C‑5 aldehyde condensation for heterocyclic libraries
Pyrazole‑5‑carbaldehyde scaffold versatility
Condensation efficiency and sequential diversification potential after aldehyde and bromide utilization
Identity verification during procurement
CAS registry consistency review
Structural confirmation via NMR (aldehyde, TBS peaks) and HRMS; purity by HPLC
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